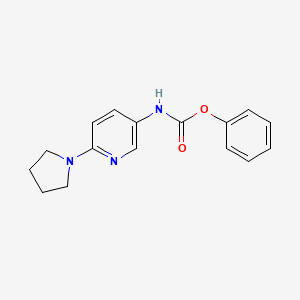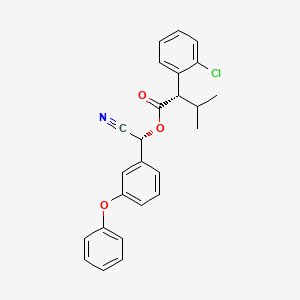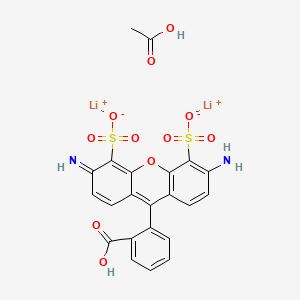
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers, Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt is a complex organic compound that serves as an intermediate in the synthesis of various xanthene dyes. These dyes are particularly useful as fluorescent probes in biological samples due to their photostability and fluorescence properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt involves multiple steps. The initial step typically includes the reaction of 3,6-diamino-9-phenylxanthylium with sulfonic acid groups to introduce the disulfo groups. The carboxyphenyl groups are then introduced through a carboxylation reaction. The final step involves the formation of the inner salt and lithium salt forms under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize yield and minimize by-products .
化学反応の分析
Types of Reactions
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino groups, leading to different functionalized products.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various xanthene dye derivatives, which are used in fluorescent probes and other applications .
科学的研究の応用
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds and dyes.
Biology: Employed as a fluorescent probe in biological imaging and diagnostics due to its photostability and fluorescence properties.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in various assays.
Industry: Utilized in the production of high-performance dyes and pigments
作用機序
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, the compound absorbs photons and re-emits them at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved include interactions with various biological molecules, such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
類似化合物との比較
Similar Compounds
Fluorescein: Another widely used fluorescent dye, but less photostable compared to 3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt.
Rhodamine B: Similar in structure but differs in the functional groups attached, leading to different fluorescence properties.
Eosin Y: Another xanthene dye with different applications in histology and cytology.
Uniqueness
特性
分子式 |
C22H16Li2N2O11S2 |
|---|---|
分子量 |
562.4 g/mol |
IUPAC名 |
dilithium;acetic acid;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2.2Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;/q;;2*+1/p-2 |
InChIキー |
ZUVOEZCOLDHYHU-UHFFFAOYSA-L |
正規SMILES |
[Li+].[Li+].CC(=O)O.C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)
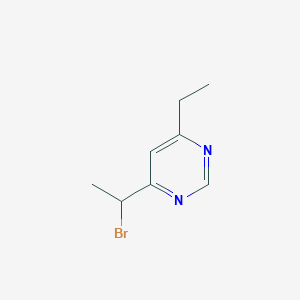
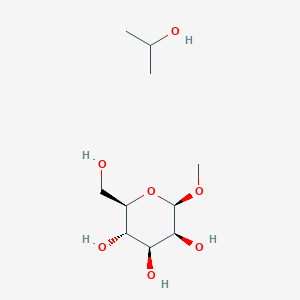
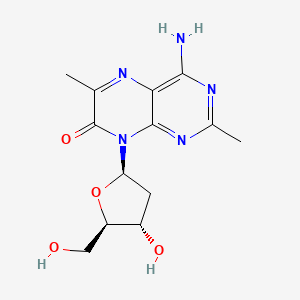

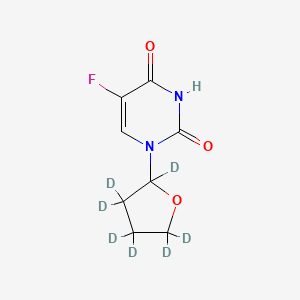
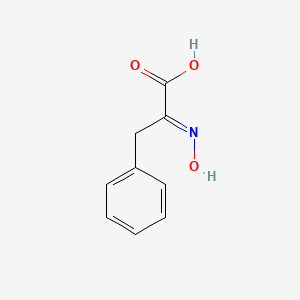
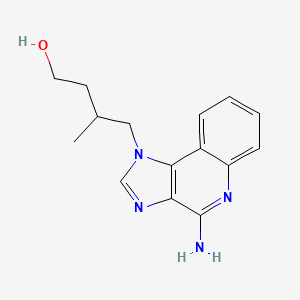
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
